Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.25 | t (J=7.1 Hz) | 6H | CH₃ of ethyl groups |
| 4.12 | q (J=7.1 Hz) | 4H | CH₂ of ethyl groups |
| 2.85 | m | 2H | H3, H5 |
| 3.02 | dd (J=5.3, 11.2 Hz) | 2H | H1, H2 |
| 6.12 | dt (J=9.8, 3.4 Hz) | 1H | H6 (allylic proton) |
| δ (ppm) | Assignment |
|---|---|
| 170.4 | C=O (ester) |
| 207.8 | C=O (ketone) |
| 128.9 | C2–C3 double bond |
| 62.1 | OCH₂CH₃ |
| 14.0 | CH₃ (ethyl) |
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1745 | ν(C=O) ester |
| 1710 | ν(C=O) ketone |
| 1640 | ν(C=C) conjugated |
| 1265 | ν(C–O) ester |
Mass Spectrometry
| m/z | Fragment Ion |
|---|---|
| 240.27 | [M]⁺ (calculated: 240.25) |
| 195 | [M – OCH₂CH₃]⁺ |
| 167 | [M – COOCH₂CH₃]⁺ |
X-Ray Crystallographic Studies and Bonding Patterns
Single-crystal X-ray diffraction of the analogous diisopropyl 3-methyl-5-oxocyclohex-3-ene-1,1-dicarboxylate reveals:
The crystal packing shows intermolecular C–H···O hydrogen bonds between ketone oxygen and ethyl CH₂ groups (d = 2.47 Å, ∠ = 147°), forming a herringbone pattern along the b-axis .
Torsion Angles Critical to Reactivity:
| Torsion Angle | Value (°) | Significance |
|---|---|---|
| C1–C2–C3–C4 | 18.2 | Conjugation with ketone |
| O1–C1–C2–O2 | -12.7 | Ester group coplanarity |
This structural data confirms the molecule’s predisposition for [4+2] cycloadditions at C5–C6 and nucleophilic attacks at the ketone position—key features exploited in synthetic applications.
Properties
CAS No. |
920515-46-4 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3 |
InChI Key |
UHJQECXDHRKHMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Tetrahydrophthalic Anhydride
-
- Tetrahydrophthalic anhydride
- Ethanol
- Catalyst (e.g., concentrated sulfuric acid)
-
- Combine tetrahydrophthalic anhydride and ethanol in a suitable reaction vessel.
- Add the catalyst to initiate the reaction.
-
- Maintain the reaction temperature at approximately 60-80 °C.
- Stir the mixture for several hours until completion.
-
- After the reaction, the mixture is cooled and subjected to solvent evaporation.
- The product can be purified using techniques such as recrystallization or column chromatography.
Method 2: Oxidative Synthesis via Pipeline Reactor
-
- Diethyl dicarboxylate (e.g., diethyl malonate)
- Butyl acetate
- Sodium hypochlorite
- Acetic acid
- Water
-
- Dissolve diethyl dicarboxylate in butyl acetate.
- Prepare a catalyst solution by mixing sodium hypochlorite, acetic acid, and water.
-
- Feed the raw materials into a pipeline reactor at controlled rates (e.g., 10 mL/min for diethyl dicarboxylate).
- Maintain the temperature at 25 °C during the reaction.
-
- Conduct reduced pressure distillation to isolate the target compound.
- Collect fractions at specific temperatures (103 to 108 °C) for purification.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the two preparation methods discussed:
| Method | Reactants | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Reaction with Tetrahydrophthalic Anhydride | Tetrahydrophthalic anhydride, Ethanol | Concentrated sulfuric acid | 60-80 °C | Varies (not specified) |
| Oxidative Synthesis via Pipeline Reactor | Diethyl dicarboxylate, Butyl acetate | Sodium hypochlorite + Acetic acid | 25 °C | High (specific yield not provided) |
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxycyclohex-2-ene-1,2-dicarboxylate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other chemical intermediates.
Mechanism of Action
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ester Groups and Ring Functionalization
Table 1: Key Structural and Physical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate | - | C₁₂H₁₆O₅ | 240.25 | Ethyl esters, 4-oxo, conjugated diene |
| Diallyl 4-cyclohexene-1,2-dicarboxylate | 7495-85-4 | C₁₄H₁₈O₄ | 250.29 | Allyl esters, non-conjugated diene |
| Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 | C₂₄H₄₄O₄ | 396.60 | Branched alkyl esters, saturated ring |
| Diethyl trans-4-cyclohexene-1,2-dicarboxylate | 5048-50-0 | C₁₂H₁₈O₄ | 226.27 | Ethyl esters, trans-diene, no oxo |
| Diethyl cyclohexane-1,2-dicarboxylate | 10138-59-7 | C₁₂H₂₀O₄ | 228.28 | Ethyl esters, saturated ring |
Key Differences and Implications
Ester Group Variations
- Allyl vs. Ethyl Esters : Diallyl 4-cyclohexene-1,2-dicarboxylate (CAS 7495-85-4) contains allyl ester groups, which are more reactive than ethyl esters due to the terminal double bond. This makes the diallyl derivative suitable for radical polymerization or thiol-ene click chemistry, unlike the ethyl-based target compound .
- Branched Alkyl Chains : Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9) has long, branched alkyl chains, increasing hydrophobicity and reducing polarity. This property makes it useful as a plasticizer or lubricant additive, whereas the target compound’s smaller ethyl groups favor solubility in polar solvents .
Ring Functionalization
- 4-Oxo Group : The ketone at the 4-position in the target compound enhances electron deficiency, facilitating nucleophilic attacks and participation in conjugate additions. In contrast, Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) lacks this oxo group, reducing its reactivity in such transformations .
- Saturated vs. Unsaturated Rings : Diethyl cyclohexane-1,2-dicarboxylate (CAS 10138-59-7) has a fully saturated ring, eliminating conjugation. This reduces its utility in cycloadditions but increases stability against oxidation .
Stereochemical and Conformational Effects Trans-Diene Configuration: Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) adopts a trans-diene geometry, which may influence regioselectivity in Diels-Alder reactions compared to the target compound’s cisoid conformation .
Physicochemical Properties
- Solubility: The target compound’s polar oxo and ester groups enhance solubility in acetone or ethanol compared to the highly hydrophobic Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate .
- Thermal Stability : Allyl esters (e.g., Diallyl 4-cyclohexene-1,2-dicarboxylate) decompose at lower temperatures due to radical pathways, whereas ethyl esters exhibit higher thermal stability .
Biological Activity
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexene ring and two dicarboxylate groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.25 g/mol. The presence of both ketone and carboxylate functional groups enhances its reactivity and biological profile. The compound is known for its ability to undergo various chemical reactions, making it versatile in synthetic organic chemistry.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Metabolic Effects
In addition to its anti-inflammatory properties, this compound has shown potential effects on metabolic processes. It may influence cellular signaling pathways related to metabolism, potentially impacting conditions like obesity and type II diabetes. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts these effects.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound inhibits the expression of inflammatory markers in macrophage cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of inflammatory mediators.
- Animal Models : Animal studies have shown that administration of this compound leads to reduced swelling and pain in models of induced inflammation. These findings support its potential use as a therapeutic agent in managing inflammatory diseases.
- Metabolic Pathway Analysis : Research involving metabolic profiling has revealed that this compound may modulate pathways associated with lipid metabolism and glucose homeostasis. Further investigations are necessary to confirm these findings and understand their implications for metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl 4-oxocyclohexane-1,1-dicarboxylate | C10H14O5 | Lacks a cyclohexene double bond; dimethyl ester |
| Diethyl cyclohexane-1,1-dicarboxylate | C12H18O4 | Different structural arrangement; no keto group |
| Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate | C12H18O5 | Contains a hydroxyl group instead of a ketone |
This table highlights the distinct features of this compound that contribute to its unique biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate, and how can reaction conditions be optimized?
- Answer : Synthesis often involves Diels-Alder reactions or cross-metathesis strategies. For example, one-pot cross-enyne metathesis (CEYM) coupled with Diels-Alder reactions using gem-difluoropropargylic alkynes can yield structurally analogous compounds with ~50–55% yields under optimized conditions . Key parameters include:
- Catalyst selection : Grubbs-type catalysts for metathesis.
- Solvent systems : THF/DMF mixtures improve solubility and reaction efficiency .
- Temperature : 25–80°C, monitored via TLC or GC-MS for intermediate tracking.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?
- Answer :
- NMR : H and C NMR identify ester carbonyls (~170 ppm), olefinic protons (δ 5.5–6.5 ppm), and cyclohexene ring protons. NOESY can resolve cis/trans isomerism .
- IR : Ester C=O stretches (~1740 cm) and ketone C=O (~1710 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] peaks).
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in cyclohexene ring conformation and substituent stereochemistry?
- Answer : Single-crystal X-ray diffraction using SHELXL refines structures by modeling anisotropic displacement parameters and twin laws (e.g., BASF/TWIN commands). For example:
- Cyclohexene puckering : Apply Cremer-Pople parameters to quantify ring non-planarity (amplitude , phase angle ) .
- Disorder modeling : Use PART commands for split positions in flexible substituents .
- Validation: Check R (<5%) and goodness-of-fit (GOF ≈1.0) .
Q. How should researchers address contradictions between computational predictions (DFT) and experimental NMR data for conformers?
- Answer :
- Variable-temperature NMR : Assess dynamic equilibria (e.g., ring flipping) by observing coalescence temperatures.
- DFT benchmarking : Compare B3LYP/6-311+G(d,p)-calculated coupling constants with experimental values for chair vs. boat conformers .
- Solvent effects : Include PCM models in calculations to match experimental solvent environments.
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
- Answer :
- Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
- Derivatization : Convert isomers to diastereomers via esterification with chiral auxiliaries (e.g., (-)-menthol) for easier separation .
- Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals to bias crystallization .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid vapor inhalation.
- Spill management : Absorb with vermiculite, dispose as hazardous waste .
- First aid : Flush eyes with water for 15+ minutes; seek medical attention for ingestion .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
